Cas no 2137143-96-3 (tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate)

tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate
- EN300-1163786
- 2137143-96-3
- tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate
-
- インチ: 1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-13(7-8-18)11-9-10(20-4)5-6-12(11)16/h5-6,8-9,13H,7H2,1-4H3,(H,17,19)/t13-/m0/s1
- InChIKey: IKGLYGODDKOFPT-ZDUSSCGKSA-N
- ほほえんだ: BrC1=CC=C(C=C1[C@H](CC=O)NC(=O)OC(C)(C)C)OC
計算された属性
- せいみつぶんしりょう: 357.05757g/mol
- どういたいしつりょう: 357.05757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 64.6Ų
tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163786-250mg |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 250mg |
$985.0 | 2023-10-03 | ||
Enamine | EN300-1163786-10000mg |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 10000mg |
$4606.0 | 2023-10-03 | ||
Enamine | EN300-1163786-500mg |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 500mg |
$1027.0 | 2023-10-03 | ||
Enamine | EN300-1163786-0.1g |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 0.1g |
$943.0 | 2023-06-08 | ||
Enamine | EN300-1163786-0.05g |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 0.05g |
$900.0 | 2023-06-08 | ||
Enamine | EN300-1163786-5.0g |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 5g |
$3105.0 | 2023-06-08 | ||
Enamine | EN300-1163786-10.0g |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 10g |
$4606.0 | 2023-06-08 | ||
Enamine | EN300-1163786-1000mg |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 1000mg |
$1070.0 | 2023-10-03 | ||
Enamine | EN300-1163786-5000mg |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 5000mg |
$3105.0 | 2023-10-03 | ||
Enamine | EN300-1163786-2.5g |
tert-butyl N-[(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-96-3 | 2.5g |
$2100.0 | 2023-06-08 |
tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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3. Book reviews
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamateに関する追加情報
Introduction to Tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate (CAS No. 2137143-96-3)
Tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2137143-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, particularly its chiral center at the (1S) position and the presence of both bromo and methoxy substituents on the aromatic ring, contribute to its distinct chemical properties and potential therapeutic applications.
The synthesis and characterization of Tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate involve meticulous attention to stereochemistry and functional group compatibility. The tert-butyl group serves as a protecting group for the carbamate moiety, ensuring stability during synthetic transformations while maintaining reactivity at other functional sites. The (1S) configuration of the chiral center is particularly noteworthy, as enantiomeric purity is often critical in pharmaceutical applications due to differences in biological activity between enantiomers.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of complex molecules like Tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate. Molecular docking studies have suggested that this compound may interact with specific biological targets, such as enzymes or receptors, by virtue of its aromatic substituents and polar carbamate group. These interactions could potentially modulate signaling pathways relevant to various diseases, including inflammatory disorders and neurological conditions.
In the realm of medicinal chemistry, the development of novel carbamate-based scaffolds has been an area of active research. The presence of both bromo and methoxy groups on the aromatic ring provides multiple points for further derivatization, allowing chemists to explore a wide spectrum of analogs with tailored biological profiles. For instance, modifications at the 2-bromo-5-methoxyphenyl moiety could enhance binding affinity or selectivity for a particular target, while alterations to the carbamate functionality might influence metabolic stability.
One particularly intriguing aspect of Tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate is its potential application in asymmetric synthesis. The chiral center at the (1S) position makes it a valuable intermediate for producing enantiomerically pure drugs, which are often required to meet stringent regulatory standards. By leveraging biocatalytic methods or chiral auxiliaries during synthesis, researchers can achieve high levels of enantiomeric excess, ensuring that the final product exhibits optimal therapeutic efficacy with minimal off-target effects.
The role of spectroscopic techniques in characterizing this compound cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into the molecular structure, confirming the connectivity of atoms and verifying the presence of expected functional groups. High-resolution mass spectrometry (HRMS) further validates the molecular weight and isotopic distribution, ensuring purity and consistency across batches. These analytical methods are essential for meeting quality control standards in pharmaceutical manufacturing.
From a broader perspective, compounds like Tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate exemplify the intersection of organic chemistry and drug discovery. Their complex structures challenge synthetic chemists to develop innovative methodologies while offering medicinal biologists a rich palette of molecular tools for exploring new therapeutic strategies. As research continues to uncover novel applications for this class of compounds, their significance in addressing unmet medical needs is likely to grow.
The future directions for studying Tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate may include investigating its interactions with biological macromolecules through structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Such studies could reveal mechanistic insights into how this compound exerts its effects at a molecular level. Additionally, preclinical testing in relevant disease models would be crucial for assessing its safety profile and therapeutic potential before advancing to human trials.
In conclusion,Tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate (CAS No. 2137143-96-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic and analytical methodologies, position it as a valuable asset for developing novel therapeutics. As scientists continue to unravel its potential applications,this compound is poised to make significant contributions to medicine and biology in the years ahead.
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